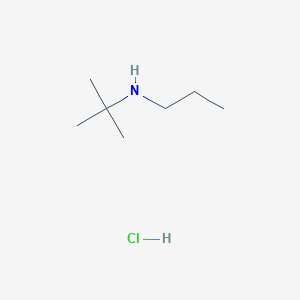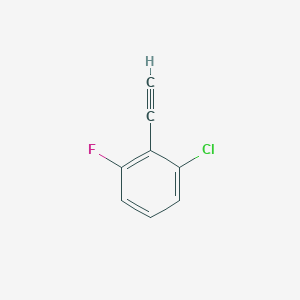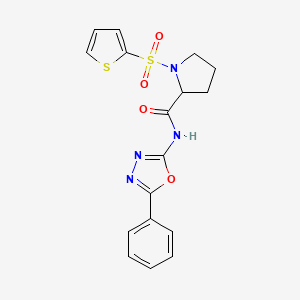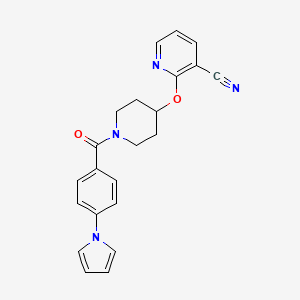
Tert-butyl(propyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tert-butyl(propyl)amine hydrochloride: is an organic compound with the molecular formula C7H18ClN . It is a derivative of tert-butylamine and propylamine, combined with hydrochloric acid to form the hydrochloride salt. This compound is typically used in various chemical reactions and research applications due to its unique properties.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of amine reactivity and mechanisms.
Biology:
- Investigated for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine:
- Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry:
- Utilized in the production of rubber accelerators and pesticides.
Safety and Hazards
将来の方向性
Tert-butyl(propyl)amine hydrochloride is used as an intermediate in the preparation of the sulfenamides such as N-tert-butyl-2-benzothiazylsulfenamide and N-tert-butyl-2-benzothiazylsulfenimide . These compounds modify the rate of vulcanization of rubber, indicating potential applications in the rubber industry .
作用機序
Target of Action
Tert-butyl(propyl)amine hydrochloride, a derivative of tert-butylamine , is an organic chemical compoundTert-butylamine, a related compound, is used as an intermediate in the preparation of sulfenamides such as n-tert-butyl-2-benzothiazylsulfenamide and n-tert-butyl-2-benzothiazylsulfenimide . These compounds are known to modify the rate of vulcanization of rubber .
Mode of Action
For instance, the increased bulk of the tert-butyl group can hinder attack at certain sites on a molecule . This could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Related compounds such as tert-butylamine are known to be involved in the preparation of compounds that modify the rate of vulcanization of rubber . This suggests that this compound may also influence similar biochemical pathways.
Pharmacokinetics
The physicochemical properties of the related compound, tert-butylamine, such as its miscibility in water , could potentially influence the bioavailability of this compound.
Result of Action
Related compounds such as tert-butylamine are known to be used in the preparation of compounds that modify the rate of vulcanization of rubber . This suggests that this compound may have similar effects.
Action Environment
The related compound, tert-butylamine, is known to be a colorless liquid with a typical amine-like odor , suggesting that it may be sensitive to environmental conditions such as temperature and pH.
準備方法
Synthetic Routes and Reaction Conditions:
Direct Amination: One common method involves the direct amination of isobutylene with ammonia in the presence of a zeolite catalyst. This reaction produces tert-butylamine, which can then be reacted with propylamine to form tert-butyl(propyl)amine.
Hydrogenolysis: Another method involves the hydrogenolysis of 2,2-dimethylethylenimine to produce tert-butylamine, followed by its reaction with propylamine.
Hydrochloride Formation: The final step involves the reaction of tert-butyl(propyl)amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
Types of Reactions:
Oxidation: Tert-butyl(propyl)amine hydrochloride can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Produces corresponding amides or nitriles.
Reduction: Produces primary amines.
Substitution: Produces substituted amines with various functional groups.
類似化合物との比較
Tert-butylamine: A simpler amine with similar reactivity but lacks the propyl group.
Propylamine: Another simple amine, but without the tert-butyl group.
Isobutylamine: Similar structure but with different branching.
Uniqueness:
- The combination of tert-butyl and propyl groups provides unique steric and electronic properties, making tert-butyl(propyl)amine hydrochloride particularly useful in specific chemical reactions and applications.
特性
IUPAC Name |
2-methyl-N-propylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-5-6-8-7(2,3)4;/h8H,5-6H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAONSUXLFOSFKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-cinnamyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358713.png)


![1'-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2358721.png)


![4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid](/img/structure/B2358726.png)
![N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2358727.png)
![(E)-3-methyl-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2358728.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]furan-3-carboxamide](/img/structure/B2358730.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2358733.png)


